3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene moiety via an ethyl linker. The molecule comprises a pyrimidine-2,4-dione scaffold substituted at position 3 with a 2-(thiophen-2-yl)ethyl group. The thiophene ring enhances lipophilicity and π-stacking interactions, while the pyrimidine-dione core allows hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-(2-thiophen-2-ylethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMOUJLYAICIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization Approaches
The foundational route to thieno[3,2-d]pyrimidine derivatives involves the assembly of the bicyclic core through sequential condensation and cyclization reactions. A pivotal study demonstrated the synthesis of analogous structures via the reaction of 3-aminothiophene-2-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the pathway begins with the preparation of methyl 3-aminothiophene-2-carboxylate, which is subsequently functionalized at the amine position.
Key Steps:
- Formation of the Urea Intermediate:
Methyl 3-aminothiophene-2-carboxylate reacts with 2-chloroethylisocyanate in anhydrous dioxane at 70°C for 6 hours, yielding methyl 3-(3-(2-chloroethyl)ureido)thiophene-2-carboxylate. This intermediate is critical for introducing the ethyl spacer that will later host the thiophene moiety. - Cyclization to the Thienopyrimidine Core:
Heating the urea derivative in the presence of a base (e.g., NaOH) induces cyclization, forming the thieno[3,2-d]pyrimidine-2,4-dione scaffold. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Optimization Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Urea Formation | 2-Chloroethylisocyanate, Dioxane | 86 | |
| Cyclization | NaOH, Reflux | 78 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving yields in heterocyclic synthesis. A modified protocol for thieno[3,2-d]pyrimidines involves irradiating a mixture of methyl 3-aminothiophene-2-carboxylate and phenyl isothiocyanate at 800 W for 20–45 seconds, followed by cyclization with potassium hydroxide. This method reduces reaction times from hours to seconds while maintaining yields comparable to conventional heating.
Advantages:
- Reduced Side Reactions: Microwave conditions minimize decomposition pathways, preserving the integrity of thermally labile intermediates.
- Scalability: The approach has been successfully scaled to 1.0 mmol with only marginal yield reduction (93% → 89%).
Introduction of the 2-(Thiophen-2-yl)ethyl Side Chain
The installation of the 2-(thiophen-2-yl)ethyl group necessitates precise alkylation or acylation strategies. A two-step sequence is typically employed:
Step 1: Thiophene Functionalization
Thiophene-2-carboxaldehyde undergoes a Wittig reaction with triethyl phosphonoacetate to form ethyl 3-(thiophen-2-yl)acrylate, which is hydrogenated to ethyl 3-(thiophen-2-yl)propionate.
Step 2: Alkylation of the Thienopyrimidine Core
The ethyl ester is hydrolyzed to the corresponding acid, converted to an acid chloride, and coupled with the thienopyrimidine amine using a palladium catalyst. Alternative routes employ nucleophilic aromatic substitution with alkyl halides under basic conditions.
Representative Reaction Conditions:
| Substrate | Alkylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thienopyrimidine-amine | 2-(Thiophen-2-yl)ethyl bromide | Pd/C, K2CO3 | 65 |
Mechanistic Insights and Byproduct Formation
The regioselectivity of cyclization is governed by electronic and steric factors. Density functional theory (DFT) calculations on analogous systems reveal that the thiophene ring’s electron-rich nature directs electrophilic attack to the C3 position of the pyrimidine ring. Competing pathways, such as the formation of thieno[2,3-d]pyrimidine isomers, are suppressed by using bulky bases (e.g., DBU) that favor kinetic control.
Common Byproducts:
- Isomeric Contaminants: Thieno[2,3-d]pyrimidine derivatives (5–12% yield) due to alternative cyclization modes.
- Over-Alkylation Products: Di- or tri-substituted analogs arising from excess alkylating agent.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods are employed to verify structural integrity:
1H NMR Profile (DMSO-d6):
- δ 2.88 (s, 3H, CH3N), 3.36–3.46 (m, 2H, CH2), 7.29–7.53 (m, 4H, thiophene-H).
- Absence of peaks at δ 4.8–5.2 confirms complete cyclization.
Chromatographic Purity:
- HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.7 min, purity >98%.
- Chiral separation of enantiomers requires cellulose-based columns and hexane/isopropanol mobile phases.
Industrial-Scale Production Considerations
Pilot plant data highlight challenges in solvent selection and waste management:
Solvent Optimization:
- Replacing dioxane with cyclopentyl methyl ether (CPME) improves safety profile without sacrificing yield.
- Waste Stream Analysis:
- 32% of initial mass attributed to inorganic salts (e.g., KCl).
- Pd catalyst recovery via charcoal filtration achieves 89% efficiency.
Cost Analysis:
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2-(Thiophen-2-yl)ethyl bromide | 420 | 38 |
| Palladium Catalyst | 1,150 | 27 |
| Solvents | 85 | 19 |
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically used under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable biological activities, including:
- Antimicrobial Activity : Some studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit bacterial growth. For instance, compounds similar to 3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been evaluated against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of d-Dopachrome tautomerase activity .
- Anticancer Properties : Thieno[3,2-d]pyrimidines have been reported to possess anticancer properties by targeting DNA repair proteins and inhibiting their interactions . This suggests potential applications in cancer therapeutics.
Case Studies
Several studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:
-
Antimicrobial Activity Study : A series of new derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited strong activity against both gram-positive and gram-negative bacteria as well as fungi .
Compound Name Activity Type Results Compound A Antibacterial Effective against E. coli Compound B Antifungal Effective against Candida - Enzyme Inhibition Study : Another study focused on the inhibitory effects of thieno[3,2-d]pyrimidines on specific enzymes related to cancer metabolism. The findings highlighted their potential role as drug candidates for cancer treatment .
Mechanism of Action
The mechanism of action of 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites on these targets, thereby influencing their activity. The exact pathways and targets depend on the specific application, such as inhibiting cancer cell proliferation or reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of thienopyrimidine-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Position : Substitution at position 3 (e.g., phenethyl, thiophen-2-yl ethyl) often enhances receptor-binding affinity compared to position 6 modifications .
- Electron-Deficient Moieties : Halogenated or electron-withdrawing groups (e.g., Cl, F, oxadiazole) improve antimicrobial and metabolic stability .
- Thiophene vs. Benzene Rings : Thiophene-containing derivatives exhibit higher lipophilicity and improved membrane permeability than benzene analogues .
Physicochemical Properties
Biological Activity
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be classified into several categories:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties by targeting various kinases involved in cancer cell proliferation.
- Kinase Inhibition : A study reported that synthesized thieno[3,2-d]pyrimidines showed inhibition rates ranging from 41.4% to 83.5% against specific kinases like FLT3. Notably, one derivative exhibited an IC50 of 32.435 μM against FLT3 kinase, indicating potent inhibitory activity .
- Cell Line Studies : The compound's antiproliferative effects were tested on multiple human cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). Compounds derived from thieno[3,2-d]pyrimidine showed promising results with significant reductions in cell viability at concentrations as low as 10 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative | MCF-7 | 13.42 |
| Thieno[3,2-d]pyrimidine Derivative | HT-29 | 40.0 |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes:
- MIF2 Inhibition : A derivative was identified as a selective MIF2 inhibitor with an IC50 of 2.6 μM, suggesting its utility in therapeutic applications targeting the MIF pathway .
3. Photodynamic Therapy
Thieno derivatives have also been explored for their photodynamic properties:
- Photodynamic Efficacy : Thieno[3,4-d]pyrimidin derivatives were shown to generate singlet oxygen effectively under light exposure, enhancing their potential for use in photodynamic therapy against melanoma and cervical cancer cells .
Case Studies
Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives:
- Study on FLT3 Kinase Inhibition : A series of thienopyrimidine derivatives were synthesized and evaluated for their kinase inhibitory activity. The most potent compound showed significant selectivity towards cancer cells over normal cells .
- Antiproliferative Effects on MCF-7 Cells : In vitro studies indicated that certain derivatives had an IC50 value indicating effective inhibition of cell growth in breast cancer models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be optimized?
- Methodological Answer : The synthesis typically involves multistep reactions, such as alkylation, condensation, or cyclization. For example, alkylation of a pyrimidine precursor (e.g., 6-amino-1-ethylpyrimidine-2,4-dione) with ethyl iodide or other alkyl halides under basic conditions (e.g., NaH or K₂CO₃) can introduce substituents at the 1- and 3-positions . Reductive amination using sodium cyanoborohydride in methanol at pH 6 is effective for introducing arylaminomethyl groups . Optimization includes adjusting reaction time, temperature, and stoichiometry, as seen in the use of Dess-Martin periodinane (DMP) for high-yield (~91%) oxidation of intermediates .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing between thiophene and pyrimidine ring protons) .
- LCMS/HPLC : To verify molecular weight and purity, particularly for intermediates prone to side reactions .
- Elemental Analysis : Validates stoichiometry and purity, as applied in studies of pyrimidine derivatives .
Q. How is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives evaluated in preliminary assays?
- Methodological Answer : Standard methods include agar diffusion (zone of inhibition) and broth microdilution assays against bacterial strains (e.g., Staphylococcus aureus). For instance, compounds are tested at concentrations ranging from 1–100 µg/mL, with activity compared to reference drugs like metronidazole .
Advanced Research Questions
Q. How can regioselectivity challenges in thieno[3,2-d]pyrimidine functionalization be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, substituents on the thiophene ring (e.g., 2-thiophen-2-yl ethyl groups) influence reactivity at the pyrimidine 6-position. Computational tools (e.g., DFT calculations) can predict reactive sites, while experimental optimization involves varying catalysts (e.g., DMP vs. CAN for selective oxidations) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability) or compound purity. Dose-response curves and IC₅₀ calculations are critical for standardization. For example, re-testing compounds with confirmed purity (>95% via HPLC) under controlled MIC protocols can clarify conflicting antimicrobial results .
Q. How do structural modifications (e.g., thiophene substitution) impact dihydrofolate reductase (DHFR) inhibition?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., 2-thiophen-2-yl ethyl vs. phenyl groups) and testing DHFR inhibition via spectrophotometric assays. Competitive binding assays (e.g., using methotrexate as a control) reveal how substitutions alter enzyme affinity .
Q. What computational methods are suitable for predicting the binding mode of this compound to target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with DHFR or other targets. For example, docking studies of 6-(arylaminomethyl) derivatives identify key hydrogen bonds with active-site residues (e.g., Asp27 in DHFR), validated by experimental IC₅₀ data .
Q. How can purification challenges for polar intermediates be overcome?
- Methodological Answer : Polar intermediates (e.g., hydroxylated derivatives) often require reverse-phase chromatography (C18 columns) or preparative HPLC. For instance, column chromatography with gradients of methanol/water (10–50%) effectively isolates compounds like 2-amino-6-(hydroxymethyl)thieno[2,3-d]pyrimidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
